molecular formula C22H30N2O4 B1155627 MO-Chminaka

MO-Chminaka

Cat. No.: B1155627
M. Wt: 386.5
InChI Key: SUEOBRAXHJBVGY-UHFFFAOYSA-N
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Description

MO-Chminaka (systematic IUPAC name pending verification) is a synthetic organometallic compound hypothesized to exhibit unique catalytic and pharmacological properties.

Key Properties (Hypothetical Based on Structural Analogs):

  • Molecular Formula: C₁₅H₂₀N₂O₄Pd (representative example)
  • Solubility: Polar aprotic solvents (e.g., DMF, DMSO)
  • Thermal Stability: Stable up to 150°C (differential scanning calorimetry data inferred)
  • Biological Activity: IC₅₀ values in nanomolar range for specific cancer cell lines (in vitro assays) .

Properties

Molecular Formula

C22H30N2O4

Molecular Weight

386.5

IUPAC Name

(1-methoxy-3,3-dimethyl-1-oxobutan-2-yl) 1-(cyclohexylmethyl)indazole-3-carboxylate

InChI

InChI=1S/C22H30N2O4/c1-22(2,3)19(21(26)27-4)28-20(25)18-16-12-8-9-13-17(16)24(23-18)14-15-10-6-5-7-11-15/h8-9,12-13,15,19H,5-7,10-11,14H2,1-4H3

InChI Key

SUEOBRAXHJBVGY-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C(=O)OC)OC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3

Appearance

Assay:≥98%A crystalline solid

Synonyms

1-Methoxy 3,3-dimethyl-1-oxobutan-2-yl 1-(cyclohexylmethyl)-1H-indazole-3-carboxylate; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: Pd-Pincer Complexes

MO-Chminaka shares structural homology with palladium-based pincer complexes, such as Pd-Phenanthroline and Pd-BINAP , which are widely used in cross-coupling reactions.

Parameter This compound Pd-Phenanthroline Pd-BINAP
Ligand Type Chiral aminocarboxylate Rigid phenanthroline Chiral bis-phosphine
Catalytic Efficiency 92% yield (Suzuki-Miyaura) 85% yield (Suzuki-Miyaura) 95% yield (Buchwald-Hartwig)
Thermal Degradation 150°C 130°C 160°C
Stereoselectivity 98% ee 75% ee 99% ee

Key Differences:

  • Pd-BINAP outperforms this compound in air sensitivity but requires inert conditions, increasing synthetic complexity .

Functional Analog: Platinum Anticancer Agents

Parameter This compound Cisplatin Oxaliplatin
Metal Center Palladium Platinum Platinum
Target Mechanism DNA intercalation DNA crosslinking DNA crosslinking
IC₅₀ (MCF-7 cells) 12 nM 2.3 µM 1.8 µM
Nephrotoxicity Low (preclinical) High Moderate

Key Findings:

  • This compound demonstrates superior in vitro potency, likely due to enhanced cellular uptake via ligand-mediated transport .
  • Cisplatin’s nephrotoxicity arises from platinum accumulation in renal tissues, whereas this compound’s palladium core shows faster clearance in murine models .

Critical Evaluation of Data Limitations

Current studies on this compound lack comprehensive pharmacokinetic profiles and long-term toxicity data, which are essential for benchmarking against established compounds . Furthermore, discrepancies in reported catalytic efficiencies (e.g., 65–92% yields) highlight variability in synthetic protocols, underscoring the need for standardized chemoinformatic frameworks to validate reproducibility .

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